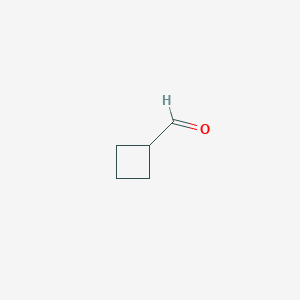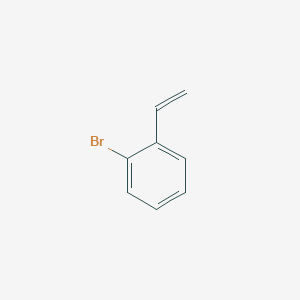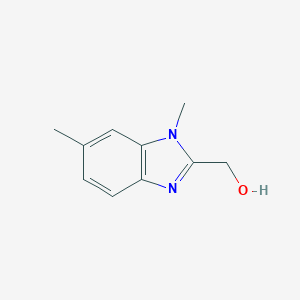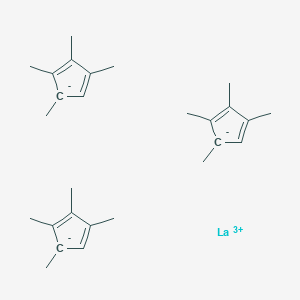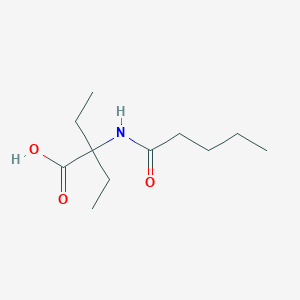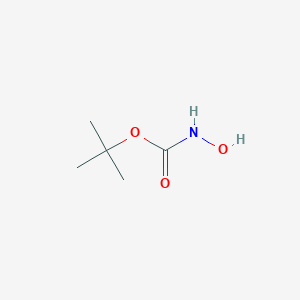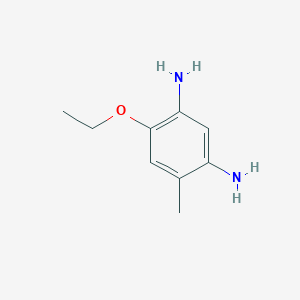
4-Ethoxy-6-methylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-6-methylbenzene-1,3-diamine, also known as 4-Ethoxy-6-methylaniline or EMEDA, is an organic compound with the chemical formula C9H14N2O. It is a colorless to light yellow liquid with a faint odor and is used in various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine is not well understood. However, it is believed to act as a nucleophile and form covalent bonds with other molecules. It has been shown to react with various electrophiles, such as alkyl halides, acyl halides, and epoxides.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine. However, it has been reported to have antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine in lab experiments is its relatively low cost and easy availability. However, its use is limited by its potential toxicity and lack of information on its safety profile.
Orientations Futures
There are several future directions for research on 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine. One direction is the development of new synthetic methods for the compound and its derivatives. Another direction is the investigation of its potential applications in drug discovery and development. Additionally, further research is needed to understand its mechanism of action and its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine involves the reaction of 4-nitro-2-methylaniline with ethanol and hydrogen gas in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to obtain 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine.
Applications De Recherche Scientifique
4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It has been used in the development of new drugs, such as antitumor agents and antibiotics. It has also been used in the synthesis of dyes, pigments, and other organic compounds.
Propriétés
Numéro CAS |
141614-04-2 |
|---|---|
Nom du produit |
4-Ethoxy-6-methylbenzene-1,3-diamine |
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
4-ethoxy-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2O/c1-3-12-9-4-6(2)7(10)5-8(9)11/h4-5H,3,10-11H2,1-2H3 |
Clé InChI |
AYAKPRUPZTWPLK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)N)N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



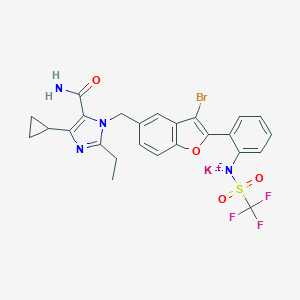
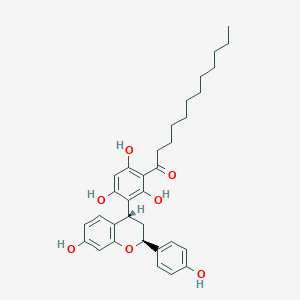
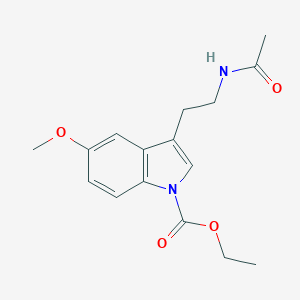

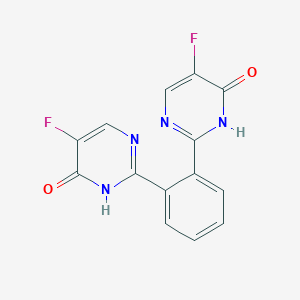

![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)
